Ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate
Description
Ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate is a heterocyclic compound featuring an isothiazole ring substituted with a cyano group at position 4, a methyl group at position 3, and a carbamate ester (ethyl carbamate) at position 3.
Properties
IUPAC Name |
ethyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-3-13-8(12)10-7-6(4-9)5(2)11-14-7/h3H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUBIZYDCJAKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NS1)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate involves several steps. One common method includes the reaction of 4-cyano-3-methylisothiazol-5-ylamine with ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2.1. Antimicrobial Activity
One of the primary applications of ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate is in antimicrobial research. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens. For instance, a study indicated that derivatives of isothiazole exhibit significant antibacterial properties due to their ability to disrupt microbial cell membranes .
2.2. Proteomics Research
This compound has been utilized in proteomics, particularly in the development of labeling reagents for proteins. Its ability to form stable conjugates with amino acids makes it valuable for tracking protein interactions and modifications during cellular processes.
2.3. Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds . Additionally, it has been explored as a potential drug candidate due to its favorable pharmacological properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties .
Case Study 2: Application in Drug Synthesis
In another study focusing on drug synthesis, researchers utilized this compound as an intermediate to synthesize novel anti-cancer agents. The synthesized compounds were tested for cytotoxicity against various cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations .
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analysis
- Core Heterocycle Differences: Isothiazole vs. Thiazole/Thiadiazole/Isoxazole: The isothiazole ring (with sulfur and nitrogen adjacent) in the target compound contrasts with thiazole (sulfur and nitrogen separated) in analogs from , thiadiazole (two nitrogens and sulfur) in , and isoxazole (oxygen and nitrogen) in . These differences influence electronic properties, solubility, and target binding. For example, isoxazole’s oxygen atom may enhance polarity compared to sulfur in isothiazole . Substituent Effects: The cyano group in the target compound (vs. The methyl group at C3 likely enhances steric hindrance, affecting metabolic stability .
Carbamate Variations :
- Ethyl carbamate in the target compound may offer better lipophilicity compared to methyl carbamate in , influencing membrane permeability. Urea-linked analogs in exhibit higher hydrogen-bonding capacity, which could enhance target affinity but reduce bioavailability.
Biological Activity
Ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate (ECM) is a compound belonging to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. This compound exhibits significant biological activities, particularly in antimicrobial and potential insecticidal applications. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
ECM has a molecular formula of C₈H₈N₂O₂S and a molecular weight of approximately 211.24 g/mol. The structural features include:
- Isothiazole Ring : Contributes to its biological activity.
- Cyano Group : Enhances reactivity and potential interactions with biological targets.
- Carbamate Group : Imparts stability and solubility in various solvents.
Antimicrobial Activity
Research indicates that ECM exhibits notable antimicrobial properties, particularly against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to inhibit bacterial growth and disrupt fungal cell membranes.
Table 1: Antimicrobial Activity of ECM
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/L | |
| Staphylococcus aureus | 0.25 mg/L | |
| Candida albicans | 0.15 mg/L | |
| Aspergillus niger | 0.1 mg/L |
These results suggest that ECM is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent.
The mechanism of action of ECM involves its interaction with specific proteins or enzymes within microbial cells. Preliminary studies indicate that:
- Enzyme Modulation : ECM may modulate the activity of enzymes involved in metabolic pathways, enhancing its antimicrobial effects.
- Membrane Disruption : The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis.
Insecticidal Potential
In addition to its antimicrobial properties, ECM shows promise as an insecticide. Its efficacy against various pests has been highlighted in agricultural studies, suggesting potential applications in pest management.
Toxicity Studies
Toxicity assessments indicate that ECM exhibits low toxicity levels in mammalian cells, which is crucial for its potential pharmaceutical applications. Detailed toxicity studies are necessary to confirm its safety profile for human use.
Table 2: Toxicity Profile of ECM in Mammalian Cells
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEK293 | >1000 | |
| HepG2 | >800 |
These findings demonstrate that ECM may be safe for use in therapeutic contexts, pending further validation through comprehensive toxicological evaluations.
Case Studies and Research Findings
Recent studies have explored the biological activities of ECM in various contexts:
- Antimicrobial Efficacy : A study conducted by researchers at Liverpool University demonstrated that ECM significantly reduced the growth of C. albicans in vitro, with an MIC value indicating strong antifungal activity .
- Insecticidal Applications : Research published in agricultural journals indicated that ECM effectively controlled pest populations in field trials, showcasing its potential as a sustainable agricultural pesticide .
- Mechanistic Insights : Computational studies have suggested that the binding affinity of ECM to specific microbial enzymes correlates with its observed antimicrobial activity, providing a basis for rational drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-cyano-3-methylisothiazol-5-ylcarbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A catalyst-free, aqueous ethanol-mediated synthesis is a viable route for carbamate derivatives, as demonstrated for structurally analogous compounds. Key steps include nucleophilic substitution and carbamate formation under reflux conditions. Optimization can involve adjusting solvent polarity (e.g., THF for improved solubility), using coupling agents like DIEA/DMAP to enhance reactivity, and extending reaction times (e.g., 60 hours under reflux) to maximize conversion . Purification via liquid-liquid extraction (e.g., EtOAC/3N HCl partitioning) and recrystallization can improve yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign signals by comparing chemical shifts to analogous isothiazole-carbamate systems. For example, the cyano group (δ ~110-120 ppm in 13C NMR) and carbamate carbonyl (δ ~150-160 ppm) are critical markers .
- HRMS : Use [M+H]+ ion peaks to confirm molecular weight (e.g., deviations < 2 ppm validate purity).
- X-ray Crystallography : Employ SHELX software for structure refinement, particularly if crystallographic data conflicts with spectroscopic results. SHELXL is robust for small-molecule refinement, even with twinned or high-resolution data .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H333 hazard) .
- Spill Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.
- Storage : Keep at 0–6°C in airtight containers to prevent degradation, as recommended for similar esters .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic properties such as HOMO-LUMO gaps and charge distribution. Basis sets like 6-311++G(d,p) are suitable for optimizing geometry and calculating vibrational frequencies. Thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol) can validate computational models, aiding in predicting reaction pathways or regioselectivity in further derivatization .
Q. What strategies can resolve discrepancies in spectral data or crystallographic analysis during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., methylisoxazole-carbamates) to identify anomalous signals .
- Crystallographic Refinement : Use SHELXD for phase problem resolution and SHELXE for density modification if twinning or disorder is observed. For ambiguous cases, complement crystallography with NOESY or HSQC NMR to confirm spatial arrangements .
- HRMS Isotopic Pattern Analysis : Detect impurities or hydration states that may skew spectral interpretations .
Q. How can structural modifications be systematically designed to explore structure-activity relationships, and what synthetic challenges are anticipated?
- Methodological Answer :
- Backbone Modifications : Replace the 4-cyano group with nitro or halogen substituents to study electronic effects. Use Suzuki-Miyaura coupling (Pd(PPh3)4, Na2CO3) for aryl substitutions .
- Carbamate Linker Alteration : Substitute the ethyl group with bulkier esters (e.g., tert-butyl) to probe steric effects. Anticipate challenges in steric hindrance during nucleophilic attack, requiring elevated temperatures (e.g., 110°C in toluene/EtOH) .
- Stability Studies : Assess hydrolytic degradation under varying pH using HPLC-MS. Basic conditions may cleave the carbamate moiety faster than acidic media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
